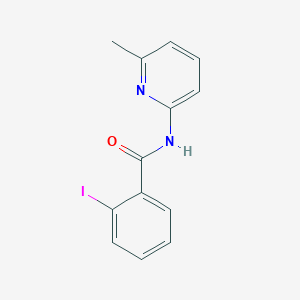

2-iodo-N-(6-methyl-2-pyridinyl)benzamide

CAS No.:

Cat. No.: VC1270558

Molecular Formula: C13H11IN2O

Molecular Weight: 338.14g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11IN2O |

|---|---|

| Molecular Weight | 338.14g/mol |

| IUPAC Name | 2-iodo-N-(6-methylpyridin-2-yl)benzamide |

| Standard InChI | InChI=1S/C13H11IN2O/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,1H3,(H,15,16,17) |

| Standard InChI Key | QUMNTCZCPFGYOP-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2I |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2I |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

2-Iodo-N-(6-methyl-2-pyridinyl)benzamide possesses the molecular formula C13H11IN2O with a molecular weight of 338.14 g/mol. This compound belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide functional group. The molecular structure features three key components: an iodine-substituted benzene ring, an amide linkage, and a 6-methyl-2-pyridinyl group. The presence of the iodine atom at the ortho position of the benzene ring creates a distinctive electronic environment and influences the compound's reactivity patterns.

The structural configuration of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide is particularly noteworthy due to the potential for rotational isomerism around the C-N bond of the amide group. This rotational capability affects the compound's three-dimensional arrangement and consequently influences its intermolecular interactions in both solution and solid states. The pyridine ring with its methyl substituent at the 6-position further contributes to the compound's unique spatial arrangement and reactivity profile.

The iodine atom, being a large halogen with significant polarizability, plays a crucial role in the compound's physical and chemical behavior. It introduces the potential for halogen bonding interactions, which can be exploited in crystal engineering and supramolecular chemistry applications. Additionally, the amide group provides sites for hydrogen bond formation, contributing to the compound's ability to form ordered structures in the solid state.

Synthesis and Preparation Methods

Reaction Conditions and Yields

The synthesis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide can achieve yields of up to 92%, indicating a highly efficient process when optimized conditions are employed. The high yield suggests that the formation of the amide bond between the iodobenzoyl moiety and the aminopyridine proceeds with minimal side reactions or complications. This efficiency is particularly noteworthy given the presence of the iodine substituent, which could potentially complicate certain coupling reactions due to its size and electronic effects.

Optimal reaction conditions for the synthesis likely involve controlled temperature (typically room temperature to moderate heating), an inert atmosphere to prevent oxidative side reactions, and the use of a suitable solvent system that can dissolve both the acid chloride (or activated acid) and the amine component. Common solvents for such reactions include dichloromethane, tetrahydrofuran, or acetonitrile, often with the addition of a base such as triethylamine or N,N-diisopropylethylamine to neutralize the hydrogen chloride generated during the reaction.

The purification of the final product typically involves techniques such as recrystallization, column chromatography, or a combination of both to achieve high purity. The choice of purification method would depend on the specific impurities present and the scale of the synthesis. For analytical or research purposes, multiple purification steps might be employed to achieve the highest possible purity.

Structural Confirmation

Following synthesis, the structure of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide is typically confirmed through various analytical techniques. X-ray crystallography provides definitive structural information, revealing the three-dimensional arrangement of atoms in the crystal lattice . This technique is particularly valuable for confirming the relative positions of the iodine atom, the amide linkage, and the methyl group on the pyridine ring.

Spectroscopic methods such as NMR (both 1H and 13C), IR spectroscopy, and mass spectrometry provide complementary information about the compound's structure. NMR spectroscopy confirms the presence and connectivity of hydrogen and carbon atoms, while IR spectroscopy identifies key functional groups such as the amide C=O and N-H bonds. Mass spectrometry confirms the molecular weight and can provide information about fragmentation patterns characteristic of the compound's structure.

Crystallographic Studies and Structural Features

Crystal Structure Analysis

Crystallographic studies of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide have provided valuable insights into its solid-state structure and intermolecular interactions. A significant study on this compound was published in Acta Crystallographica Section E Structure Reports Online by researchers Hoong-Kun Fun, Reza Kia, Annada C. Maity, Sibaprasad Maity, and Shyamaprosad Goswami in December 2008 . This research revealed important details about the compound's three-dimensional arrangement in the crystalline state.

The crystal structure analysis confirms the molecular connectivity and provides precise bond lengths, bond angles, and torsion angles that define the compound's geometry. This information is crucial for understanding how the molecule packs in the solid state and how different functional groups are oriented relative to each other. The spatial arrangement of the iodine atom relative to the amide group and the pyridine ring has significant implications for the compound's potential interactions with biological macromolecules, which is relevant for its possible medicinal applications.

Intermolecular Interactions

One of the most significant findings from crystallographic studies is the presence of specific intermolecular interactions that govern the packing of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide molecules in the crystal lattice. The compound exhibits N-H...N hydrogen bonds and I...O interactions, which contribute to the stability of its crystalline form. These interactions facilitate dimer formation and influence the compound's physical properties, including solubility, melting point, and crystal morphology.

The N-H...N hydrogen bonds likely involve the amide N-H group as the donor and the pyridine nitrogen as the acceptor. These hydrogen bonds can form either within the same molecule (intramolecular) or between different molecules (intermolecular), depending on the molecular conformation. Intramolecular hydrogen bonds would create a more rigid structure, while intermolecular hydrogen bonds would lead to extended networks or discrete dimers in the crystal packing.

The I...O interactions represent a type of halogen bonding, where the iodine atom acts as an electrophilic site that interacts with the nucleophilic oxygen of the carbonyl group. These interactions are directional and contribute to the specific packing arrangement of molecules in the crystal. The combination of hydrogen bonding and halogen bonding creates a complex three-dimensional network that determines the macroscopic properties of the crystalline material.

Structure-Property Relationships

The detailed understanding of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide's crystal structure and intermolecular interactions provides valuable insights into the relationship between its molecular structure and physical properties. The presence of specific interaction sites, such as the amide N-H, the pyridine nitrogen, the carbonyl oxygen, and the iodine atom, creates a unique pattern of intermolecular forces that influences properties such as solubility, crystal growth, and thermal stability.

The solubility of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide in different solvents is influenced by the balance between molecule-molecule interactions in the crystal and potential molecule-solvent interactions in solution. Solvents capable of disrupting the hydrogen bonds and halogen bonds present in the crystal would generally be more effective at dissolving the compound. This understanding is crucial for developing efficient purification protocols and formulation strategies for potential applications.

The thermal stability and melting behavior of the compound are also directly related to the strength and number of intermolecular interactions in the crystal. A more extensive network of hydrogen bonds and halogen bonds would typically result in a higher melting point and greater thermal stability. These properties are important considerations for processing and storage conditions if the compound were to be developed for practical applications.

Research Developments and Future Directions

Future Research Opportunities

Crystallographic studies of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide provide insights into the compound's solid-state structure and intermolecular interactions, which may influence its solubility and reactivity. Future research could build on this foundation by exploring several promising directions:

-

Comprehensive biological screening to identify specific activities, such as antimicrobial, antiviral, or anticancer effects, would provide valuable information about the compound's potential therapeutic applications. Such screening would ideally include tests against a diverse range of biological targets to identify the most promising areas for further development.

-

Synthetic modifications of the basic structure could lead to derivatives with enhanced properties. Possible modifications include replacing the iodine with other functional groups through coupling reactions, modifying the pyridine ring with additional substituents, or altering the amide linkage to explore different conformational preferences.

-

Detailed computational studies could provide insights into the electronic structure, conformational preferences, and potential binding modes with biological targets. Such studies might guide the rational design of derivatives with improved biological activity or physical properties.

-

Co-crystallization studies with potential co-formers could explore the formation of novel crystalline materials with modified properties. This approach could be particularly valuable for addressing solubility or stability issues if the compound were to be developed for pharmaceutical applications.

-

Investigation of the compound's potential as a synthetic intermediate in the preparation of more complex structures would leverage the reactivity of the iodine substituent. This could open new synthetic pathways to structurally diverse compounds with varied applications.

Challenges in Development and Application

Despite the promising features of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, several challenges may need to be addressed for its successful development and application. The presence of the iodine atom, while providing opportunities for synthetic modifications, might raise concerns regarding metabolic stability and potential toxicity if the compound were to be developed for biological applications. Iodinated compounds can undergo deiodination in biological systems, potentially releasing free iodine or forming reactive metabolites.

The solubility profile of the compound, influenced by its crystalline structure and intermolecular interactions, could present challenges for formulation and delivery if pharmaceutical applications are pursued. The strong intermolecular forces that stabilize the crystal structure might result in limited aqueous solubility, necessitating the development of appropriate formulation strategies or chemical modifications to improve solubility.

For materials science applications, the scale-up of synthesis and purification would need to be optimized to ensure cost-effective production. The use of iodine as a reagent in the synthesis raises considerations regarding cost and sustainability, as iodine is a relatively expensive and less abundant halogen compared to chlorine or bromine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume